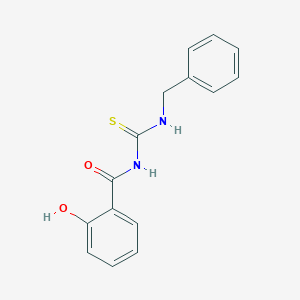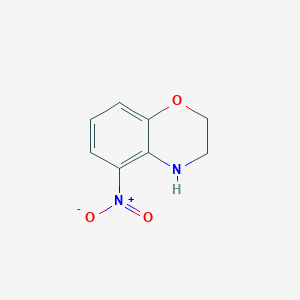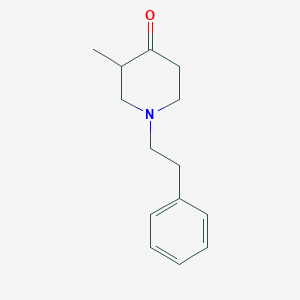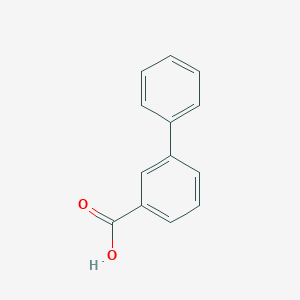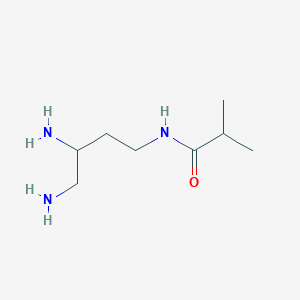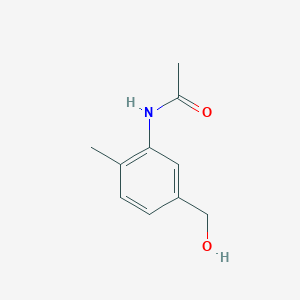
N-(5-(Hydroxymethyl)-2-methylphenyl)acetamide
概述
描述
N-(5-(Hydroxymethyl)-2-methylphenyl)acetamide, commonly known as HMPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. HMPA is a white crystalline powder that is soluble in water and organic solvents. It has been used in various scientific research fields, including organic synthesis, biochemistry, and pharmacology.
作用机制
The mechanism of action of HMPA is not fully understood. However, it is believed that HMPA acts as a hydrogen-bonding catalyst, which enhances the reactivity of certain chemical reactions. HMPA is also known to form stable complexes with metal ions, which can be useful in catalysis and separation of metal ions.
生化和生理效应
HMPA has been shown to have some biochemical and physiological effects. It has been reported to enhance the solubility and bioavailability of certain drugs, which can improve their effectiveness. HMPA has also been shown to have antifungal and antibacterial properties, which can be useful in the development of new drugs.
实验室实验的优点和局限性
One of the main advantages of using HMPA in lab experiments is its ability to enhance the reactivity of certain chemical reactions. It is also a relatively safe and easy-to-use reagent. However, HMPA has some limitations, including its potential toxicity and its ability to interfere with certain analytical techniques, such as mass spectrometry.
未来方向
There are several future directions for the use of HMPA in scientific research. One area of interest is the development of new catalytic systems using HMPA as a complexing agent. HMPA can also be used in the development of new drugs, particularly those that target fungal and bacterial infections. Additionally, HMPA can be used in the development of new analytical techniques for the detection of metal ions and other compounds.
Conclusion
In conclusion, HMPA is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It has been used in various scientific research fields, including organic synthesis, biochemistry, and pharmacology. While there are some limitations to its use, HMPA has several advantages and has the potential to be used in the development of new drugs and analytical techniques.
科学研究应用
HMPA has been widely used in scientific research as a reagent and solvent. It is commonly used as a complexing agent for metal ions and as a hydrogen-bonding catalyst in organic synthesis. HMPA is also used as a cosolvent in NMR spectroscopy and as a cryoprotectant in biological samples.
属性
CAS 编号 |
127506-02-9 |
|---|---|
产品名称 |
N-(5-(Hydroxymethyl)-2-methylphenyl)acetamide |
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC 名称 |
N-[5-(hydroxymethyl)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-9(6-12)5-10(7)11-8(2)13/h3-5,12H,6H2,1-2H3,(H,11,13) |
InChI 键 |
BASDRDUBUMSFHS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CO)NC(=O)C |
规范 SMILES |
CC1=C(C=C(C=C1)CO)NC(=O)C |
同义词 |
N-(5-(HYDROXYMETHYL)-2-METHYLPHENYL)ACETAMIDE |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

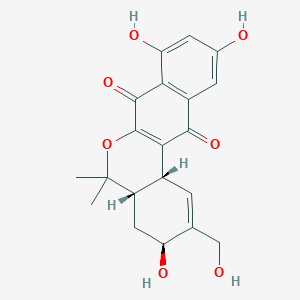
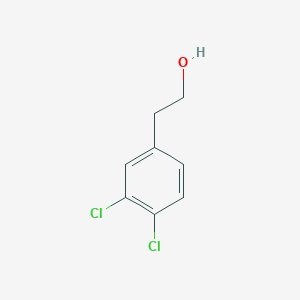
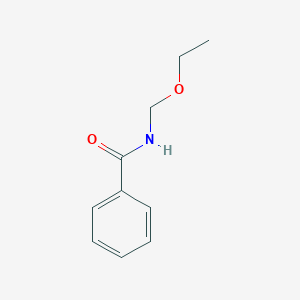
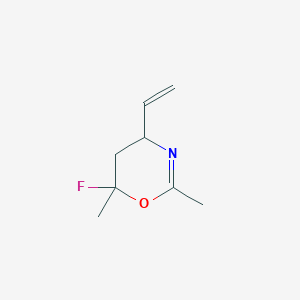
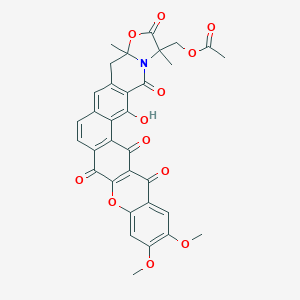
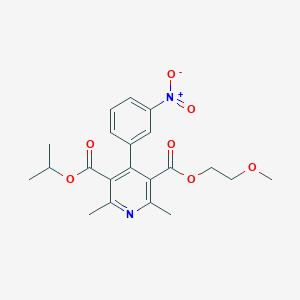
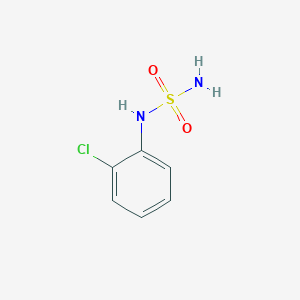
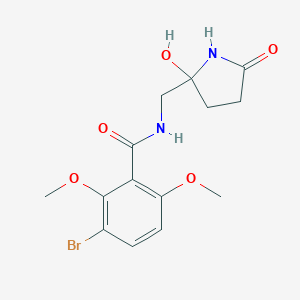
![[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B143701.png)
